![molecular formula C8H13F2N B13334271 1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane](/img/structure/B13334271.png)
1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-5-methyl-6-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
准备方法
The synthesis of 1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentane derivatives and amines.
Reaction Conditions: The key steps involve the formation of the spirocyclic ring system, which can be achieved through cyclization reactions under controlled conditions. Fluorination is typically carried out using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反应分析
1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industry: In the materials science industry, it is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
作用机制
The mechanism of action of 1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. The spirocyclic structure also contributes to the compound’s stability and resistance to metabolic degradation.
相似化合物的比较
1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane can be compared with other similar compounds, such as:
1,1-Difluoro-6-azaspiro[2.5]octane: This compound has a similar spirocyclic structure but lacks the methyl group, which may affect its chemical reactivity and biological activity.
1,1-Difluoro-5-azaspiro[2.5]octane: This compound also lacks the methyl group and may have different physical and chemical properties.
6-Azaspiro[2.5]octane:
属性
分子式 |
C8H13F2N |
|---|---|
分子量 |
161.19 g/mol |
IUPAC 名称 |
2,2-difluoro-5-methyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H13F2N/c1-6-4-7(2-3-11-6)5-8(7,9)10/h6,11H,2-5H2,1H3 |
InChI 键 |
UZQMNHGOYKDSEY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(CCN1)CC2(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



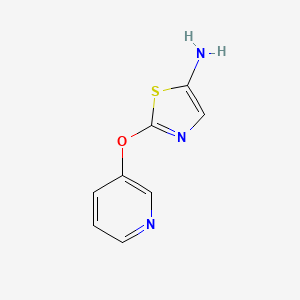
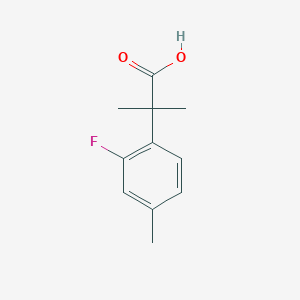

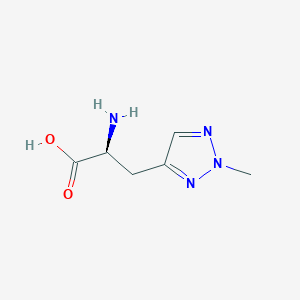


![(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B13334242.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
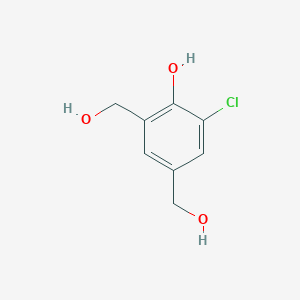
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)
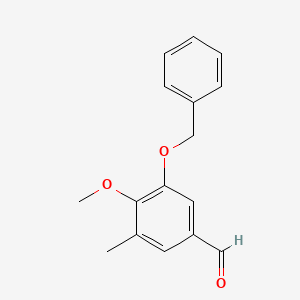
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol](/img/structure/B13334276.png)
![5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13334278.png)
